N-(4-(1-Ethoxyethoxy)phenyl)acetamide
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Overview
Description
N-(4-(1-Ethoxyethoxy)phenyl)acetamide is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an ethoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1-Ethoxyethoxy)phenyl)acetamide typically involves the reaction of 4-(1-ethoxyethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(1-ethoxyethoxy)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually conducted in the presence of a base, such as pyridine, at a temperature of around 50-60°C.
Procedure: The 4-(1-ethoxyethoxy)aniline is dissolved in a suitable solvent, such as dichloromethane, and acetic anhydride is added dropwise. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(1-Ethoxyethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
N-(4-(1-Ethoxyethoxy)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(1-Ethoxyethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Methoxyphenyl)acetamide: Known for its potential anti-inflammatory properties.
Uniqueness
N-(4-(1-Ethoxyethoxy)phenyl)acetamide is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, solubility, and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
51736-24-4 |
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Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
N-[4-(1-ethoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H17NO3/c1-4-15-10(3)16-12-7-5-11(6-8-12)13-9(2)14/h5-8,10H,4H2,1-3H3,(H,13,14) |
InChI Key |
RRALGWNWBBYYDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
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